Ethyl 4-(piperidin-2-yl)benzoate
Description
Ethyl 4-(piperidin-2-yl)benzoate is an ethyl ester derivative featuring a benzoate core substituted with a piperidin-2-yl group at the para position. Piperidine rings are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding . This compound is structurally related to several ethyl and methyl benzoate derivatives with modifications in the ester group or substituents on the aromatic ring. Such analogs are widely used in drug synthesis, polymer chemistry, and material science .
Properties
IUPAC Name |
ethyl 4-piperidin-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMULAKKDFWOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Esterification of 4-Nitrobenzoic Acid
- Reaction: 4-nitrobenzoic acid reacts with absolute ethanol.
- Catalyst: Acid catalysts such as sulfuric acid or solid acid catalysts.
- Conditions: Reflux under a water separator to remove water and shift equilibrium toward ester formation.
- Outcome: Formation of ethyl 4-nitrobenzoate.
Step 2: Nucleophilic Substitution to Introduce Piperidin-2-yl Group
- Reaction: Alkylation of the ester intermediate with piperidine derivatives.
- Method: Typically involves nucleophilic substitution at the para position of the aromatic ring.
- Catalysts: Solid catalysts like rare-earth oxides (e.g., neodymium sesquioxide) or Pd/C for hydrogenation steps.
- Conditions: Mild reflux conditions, often under nitrogen atmosphere to prevent oxidation.
Step 3: Catalytic Hydrogenation
- Reaction: Reduction of the nitro group to an amino group, facilitating further modifications.
- Catalyst: Palladium on carbon (Pd/C).
- Conditions: Hydrogen atmosphere at 80-100°C, with continuous monitoring until hydrogen absorption ceases.
- Outcome: Conversion of nitrobenzoate to amino benzoate derivative.
Step 4: Final Esterification and Purification
- Reaction: Esterification of the amino derivative with ethanol or other alcohols.
- Conditions: Mild reflux, with filtration and drying to obtain the pure compound.
This methodology emphasizes green chemistry principles , such as solvent recycling, catalyst recovery, and avoiding waste acids.
Specific Synthesis Example
Embodiment 3 from the patent illustrates a practical synthesis:
| Parameter | Details |
|---|---|
| Reactants | 267.2 g of 4-nitrobenzoic acid, 74.4 g dehydrated ethanol, 8 g neodymium sesquioxide, 1.2 L toluene |
| Reaction Conditions | Reflux at 350 rpm stirring for 4 hours, water separation, addition of dehydrated alcohol, continued reflux for 2 hours |
| Post-Reaction Processing | Hot filtration of catalyst, hydrogenation with Pd/C at 80-100°C for 2 hours, cooling, filtration, and drying |
| Yield | 245.8 g of white benzocaine with purity ≥99.5% |
This process demonstrates the integration of esterification, alkylation, and hydrogenation steps under mild conditions, with high yield and purity.
Research Findings and Data Tables
The synthesis routes are corroborated by biological activity evaluations and structure-activity relationship (SAR) studies, which emphasize the importance of substituents and reaction conditions. For example, derivatives with specific alkyl groups exhibit enhanced local anesthetic effects, as shown in biological testing data.
| Reaction Step | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Esterification | Acid catalyst (e.g., sulfuric acid) | Reflux with water removal | Ethyl 4-nitrobenzoate |
| Alkylation | Rare-earth oxides (e.g., neodymium sesquioxide) | Mild reflux | Piperidine derivative |
| Hydrogenation | Pd/C | 80-100°C, H₂ atmosphere | Reduction to amino compound |
Concluding Remarks
The synthesis of This compound is best achieved through a multi-step process involving:
- Esterification of 4-nitrobenzoic acid under reflux with ethanol.
- Nucleophilic substitution or alkylation to introduce the piperidin-2-yl group.
- Catalytic hydrogenation to reduce nitro groups to amino groups.
- Final esterification and purification to obtain high-purity product.
This approach aligns with environmentally conscious practices, utilizing recyclable catalysts and solvents, and can be adapted for industrial-scale production. The process benefits from mild reaction conditions, high yields, and straightforward purification, making it a reliable method for synthesizing this compound for pharmacological applications.
Chemical Reactions Analysis
Ethyl 4-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Cycloaddition: The piperidine ring can participate in cycloaddition reactions to form more complex structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(piperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of piperidine derivatives with biological targets.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Benzoate Ring
The biological and physicochemical properties of ethyl benzoate derivatives are highly influenced by substituents. Key comparisons include:
- Ethyl 4-(dimethylamino)benzoate (): The dimethylamino group (–N(CH₃)₂) enhances electron-donating capacity, leading to higher reactivity in resin polymerization compared to methacrylate-based amines. It also improves the degree of conversion and physical properties in dental cements .
- Pyridazine and Isoxazole Derivatives (): Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature nitrogen-rich heterocycles. These substituents likely enhance binding to biological targets (e.g., kinases or receptors) but may reduce solubility compared to the piperidine group .
- Triazine and Pyrimidine Analogs (): Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoate and ethyl 4-(2-chloropyrimidin-4-yl)benzoate are used in dye manufacturing and as intermediates for bioactive molecules. Their planar, aromatic substituents contrast with the three-dimensional piperidine ring, which could influence stacking interactions or metabolic stability .
Ester Group Variations
- Methyl 4-(Piperidin-2-yl)benzoate (): Replacing the ethyl ester with a methyl group reduces molecular weight (C₁₅H₁₉NO₂ vs. C₁₄H₁₇NO₂) and lipophilicity (LogP: estimated 2.1 vs. 1.8). This may alter absorption and metabolism, as ethyl esters generally exhibit slower hydrolysis rates than methyl esters in vivo .
Piperidine Ring Positioning
Data Table: Key Comparative Properties
*DC: Degree of conversion in polymer matrices.
Research Findings and Implications
- Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin systems, suggesting that electron-donating groups enhance reactivity . The piperidin-2-yl group may similarly improve interactions in catalytic or biological systems.
- Solubility : Piperidine-containing analogs (e.g., this compound) may offer better aqueous solubility than purely aromatic derivatives (e.g., triazine-linked benzoates) due to increased hydrogen bonding capacity .
Q & A
Q. What are common synthetic routes for Ethyl 4-(piperidin-2-yl)benzoate, and how are reaction conditions optimized?
A typical synthesis involves coupling a piperidine derivative with a benzoate precursor. For example, ethyl 4-aminobenzoate can react with a brominated or chlorinated piperidine derivative under nucleophilic substitution conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (40–80°C), and catalysts like triethylamine to enhance reactivity . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. Data collection using a Bruker D8 VENTURE diffractometer and refinement via SHELXL (for small-molecule structures) resolves bond lengths, angles, and stereochemistry . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .
Q. What analytical methods are recommended for purity assessment?
Thin-layer chromatography (TLC) with UV visualization provides rapid purity checks. Quantitative analysis employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile intermediates. Purity >95% is typically required for biological testing .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the piperidine nitrogen’s lone pair orientation influences its nucleophilicity toward electrophilic carbonyl groups. Solvent effects are incorporated via polarizable continuum models (PCM) to refine predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or cell-line variability. Systematic replication under standardized protocols (e.g., MTT assays for cytotoxicity) and meta-analysis of dose-response curves can clarify trends. Comparative studies with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) isolate substituent effects .
Q. How is the compound’s interaction with biological targets characterized at the molecular level?
Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to receptors like G protein-coupled receptors (GPCRs). Molecular docking (AutoDock Vina) predicts binding poses, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For enzyme targets, kinetic assays (e.g., Lineweaver-Burk plots) identify inhibition mechanisms (competitive vs. non-competitive) .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Disorder in the piperidine ring or ester group complicates refinement. Strategies include:
Q. How do solvent and temperature affect regioselectivity in derivatization reactions?
Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, leading to inversion at the piperidine nitrogen. Elevated temperatures (80–100°C) accelerate reactions but may promote side products (e.g., ester hydrolysis). Kinetic vs. thermodynamic control is assessed by time-resolved ¹H NMR .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound Derivatives
| Reaction Type | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Piperidine derivative, K₂CO₃, DMF, 60°C | 60–75% | |
| Ester Hydrolysis | NaOH (2M), EtOH/H₂O, reflux | 85–90% | |
| Amide Coupling | EDC/HOBt, CH₂Cl₂, RT | 70–80% |
Table 2. Comparative Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (μM) for Enzyme X | Assay Type | Reference |
|---|---|---|---|
| 4-Fluorophenyl substituent | 12.3 ± 1.2 | Fluorescence | |
| 4-Chlorophenyl substituent | 8.7 ± 0.9 | Colorimetric | |
| Piperidine N-methylation | >100 | Radioligand binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
